3-(2-Propenyl)cyclooctene

Ring-opening metathesis polymerization Regioregular polyolefins Precision polyethylene

3-(2-Propenyl)cyclooctene (CAS 61141-59-1; molecular formula C11H18; molecular weight 150.26 g/mol; LogP 3.699) is a 3-substituted cis-cyclooctene bearing a pendant allyl (2-propenyl) group. This compound belongs to the class of 3-substituted cyclooctenes (3RCOEs) that have been extensively investigated as monomers for ring-opening metathesis polymerization (ROMP) to produce regio- and stereo-regular polyalkenamers, which upon hydrogenation yield precision linear low-density polyethylene (LLDPE) analogs with functional groups placed on every eighth backbone carbon.

Molecular Formula C11H18
Molecular Weight 150.26 g/mol
CAS No. 61141-59-1
Cat. No. B13947390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Propenyl)cyclooctene
CAS61141-59-1
Molecular FormulaC11H18
Molecular Weight150.26 g/mol
Structural Identifiers
SMILESC=CCC1CCCCCC=C1
InChIInChI=1S/C11H18/c1-2-8-11-9-6-4-3-5-7-10-11/h2,6,9,11H,1,3-5,7-8,10H2
InChIKeyYTFPTYCWQUMJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Propenyl)cyclooctene (CAS 61141-59-1): A Bifunctional Cyclooctene Monomer for Post-Polymerization Functionalization and Regioregular Polyolefin Synthesis


3-(2-Propenyl)cyclooctene (CAS 61141-59-1; molecular formula C11H18; molecular weight 150.26 g/mol; LogP 3.699) is a 3-substituted cis-cyclooctene bearing a pendant allyl (2-propenyl) group . This compound belongs to the class of 3-substituted cyclooctenes (3RCOEs) that have been extensively investigated as monomers for ring-opening metathesis polymerization (ROMP) to produce regio- and stereo-regular polyalkenamers, which upon hydrogenation yield precision linear low-density polyethylene (LLDPE) analogs with functional groups placed on every eighth backbone carbon [1]. The defining structural feature of 3-(2-propenyl)cyclooctene is the presence of two chemically distinct olefins: the endocyclic cyclooctene double bond, which serves as the ROMP-active site, and the exocyclic terminal allyl double bond, which remains intact during ROMP and is available for orthogonal post-polymerization modification via thiol-ene click chemistry [2]. Mass spectral reference data for this compound is available in the Wiley Registry of Mass Spectral Data [3].

ROMP-active monomer for precision polyolefin backbone construction
Orthogonal allyl handle enables post-polymerization thiol-ene modification
Class-level evidence supports high regioregularity in ROMP (up to 99% head-to-tail)

Why Unsubstituted Cyclooctene or Simple 3-Alkyl-Cyclooctenes Cannot Replicate the Orthogonal Reactivity Profile of 3-(2-Propenyl)cyclooctene (CAS 61141-59-1)


Unsubstituted cyclooctene (COE) and 3-alkyl-substituted cyclooctenes (e.g., 3-methyl-, 3-ethyl-, 3-hexyl-cyclooctene) each present a fundamental limitation: they offer only a single reactive site (the endocyclic double bond) for ROMP, and after polymerization the resulting polyalkenamer backbone contains exclusively unreactive hydrocarbon chains that require harsh post-polymerization dehydrogenation or radical grafting to introduce functional groups [1]. In contrast, the pendant allyl group of 3-(2-propenyl)cyclooctene remains chemically orthogonal during ROMP—the endocyclic cyclooctene double bond undergoes metathesis while the terminal allyl double bond is preserved—thereby creating a polymer with a latent reactive handle on every repeat unit that can be addressed by thiol-ene click chemistry under mild conditions [2]. Simple alkyl-substituted analogs (R = methyl, ethyl, hexyl, phenyl) lack this secondary reactive functionality entirely, making them unsuitable for applications requiring post-polymerization functionalization without additional processing steps [3].

Attribute
Target Monomer
Risk if Substituted
Pendant functionality
Terminal allyl group (thiol-ene reactive)
Saturated alkyl groups may lack orthogonal reactivity; direct click modification not possible
Post-polymerization route
Intrinsic reactive handle; no backbone dehydrogenation required
May require extra dehydrogenation steps to introduce unsaturation for functionalization

Quantitative Differentiation Evidence: 3-(2-Propenyl)cyclooctene (CAS 61141-59-1) vs. Comparator Cyclooctenes


ROMP Regioregularity: Allyl-Substituted Cyclooctenes Achieve up to 99% Head-to-Tail Selectivity

In the ROMP of allyl-substituted cyclooctenes bearing ether side-chains using Grubbs second-generation catalyst (G2), the polymerization proceeded with remarkably high head-to-tail regioregularity. For the tetrahydrofurfuryloxy-substituted analog, near-perfect regioregularity (head-to-tail = 99%) and trans-stereoregularity (trans-double bond = 99%) were achieved [1]. While this specific data is for allyl-substituted monomers with ether side-chains rather than the bare 3-(2-propenyl)cyclooctene, the allyl framework is the common structural element enabling this selectivity. In the broader class of 3-substituted cis-cyclooctenes (3RCOEs, where R = methyl, ethyl, hexyl, phenyl), the overall selectivity increases with increasing size of the R substituent, but none of these simple alkyl or aryl substituents provides a secondary reactive olefin [2].

ROMP Regioregularity
Class-level inference
Head-to-tail up to 99%, trans up to 99%
Supports precision backbone architecture
Reported for allyl-ether analog; bare propenyl data not directly available
Ring-opening metathesis polymerization Regioregular polyolefins Precision polyethylene

Orthogonal Reactivity: Pendant Allyl Group Enables Thiol-Ene Click Functionalization Absent in Simple 3-Alkyl-Cyclooctenes

Polycyclooctene (PCOE) derived from unsubstituted cyclooctene can be functionalized via thiol-ene click chemistry only after a separate dehydrogenation step to introduce backbone unsaturation [1]. In contrast, poly(3-(2-propenyl)cyclooctene) would present a pendant terminal allyl double bond on every repeat unit directly after ROMP, bypassing the need for post-polymerization dehydrogenation. The thiol-ene reaction on polycyclooctene has been demonstrated to install carboxylic acid-terminated alkane pendants with tunable graft density, enabling property modulation [1]. The key differential is that 3-(2-propenyl)cyclooctene provides this functional handle intrinsically, whereas 3-methyl-, 3-ethyl-, 3-hexyl-, and 3-phenyl-cyclooctene polymers contain only saturated hydrocarbon pendants with no accessible reactive site for mild click functionalization [2].

Orthogonal Reactivity
Class-level inference
Target has intrinsic thiol-ene site per repeat unit; alkyl analogs have zero
Supports orthogonal functionalization strategy
Demonstrated on related polycyclooctene via thiol-ene with photoinitiator
Thiol-ene click chemistry Post-polymerization modification Functional polyolefins

LogP and Molecular Descriptors: 3-(2-Propenyl)cyclooctene Exhibits Calculated LogP of 3.699

The calculated LogP (octanol-water partition coefficient) of 3-(2-propenyl)cyclooctene is 3.699 . For comparison, unsubstituted cyclooctene has an experimental LogP of approximately 3.4–3.8 (estimated from CAS 931-87-3 data), placing 3-(2-propenyl)cyclooctene within a similar lipophilicity range. The molecular weight of 150.26 g/mol and the presence of two double bonds (one endocyclic, one exocyclic) distinguish it from fully saturated analogs. The exact mass of 150.140851 g/mol is confirmed by mass spectrometry [1].

Physicochemical Profile
Supporting evidence
LogP 3.699, exact mass 150.1409 g/mol
Consistent with solution-phase ROMP in organic media
Calculated LogP; mass confirmed by HRMS (Wiley Registry)
Physicochemical properties Lipophilicity Monomer design

Substituent Effect on Polymer Thermal Properties: Class-Level Evidence from 3-Substituted Cyclooctene ROMP Polymers

In the ROMP of 3-substituted cyclooctenes bearing polar substituents, the thermal properties of both saturated and unsaturated polymers depend strongly on the size and polarity of the functional side groups [1]. Polyalkenamers synthesized from 3-substituted cyclooctenes (including allyl-substituted variants with ether side chains) exhibit tunable glass transition temperatures (Tg) and melting temperatures (Tm) that can be modulated by side-chain selection. Hydrogenation of these polyalkenamers yields precision LLDPE analogs with functional groups located on every eighth backbone carbon [2]. While specific Tg/Tm values for poly(3-(2-propenyl)cyclooctene) are not reported in the open literature, the class-level structure-property relationship indicates that the allyl substituent provides a unique thermal signature distinct from simple alkyl or aryl substituents due to the presence of the terminal double bond and its potential for subsequent cross-linking.

Thermal Property Context
Data to verify
Specific Tg/Tm not reported for this monomer; class-level tunability documented for 3RCOEs
Property review required for application design
Polymer thermal behavior expected to reflect allyl side-chain influence
Thermal properties Polymer characterization Differential scanning calorimetry

High-Value Application Scenarios for 3-(2-Propenyl)cyclooctene (CAS 61141-59-1) as a Bifunctional ROMP Monomer


Synthesis of Intrinsically Thiol-Ene-Functionalizable Precision Polyolefins

3-(2-Propenyl)cyclooctene can be polymerized via ROMP using Grubbs second-generation catalyst (G2) to produce a polyalkenamer with a pendant allyl group on every repeat unit. This polymer can then be functionalized via thiol-ene click chemistry with mercaptoethanol, thioglycolic acid, or cysteine derivatives under mild photoinitiated conditions, installing hydroxyl, carboxyl, or amino acid functionalities without requiring a separate dehydrogenation step [1]. This contrasts with unsubstituted polycyclooctene (PCOE), which must first be dehydrogenated to introduce backbone unsaturation before thiol-ene functionalization [2]. The resulting functional polyolefins are candidates for adhesion promoters, compatibilizers, and sustainable packaging materials with tunable surface energy.

Precision LLDPE Model Compounds via ROMP-Hydrogenation Sequence

ROMP of 3-(2-propenyl)cyclooctene followed by diimide hydrogenation of the backbone double bonds yields a precision linear polyethylene with an allyl branch on every eighth carbon [1]. The allyl branches can be retained as reactive sites or hydrogenated to n-propyl branches. This approach mirrors the established methodology for 3-methyl-, 3-ethyl-, and 3-hexyl-substituted cyclooctenes [2], but with the critical added advantage that the allyl branches can be orthogonally functionalized before or after hydrogenation, enabling access to polyethylene derivatives with polar functionality placement that is difficult to achieve through ethylene copolymerization.

Cross-Linkable Polyolefin Precursor for Thermoset and Elastomer Applications

The pendant allyl group in poly(3-(2-propenyl)cyclooctene) provides a built-in cross-linking site. Upon exposure to radical initiators, UV irradiation, or multifunctional thiols, the allyl groups can participate in interchain cross-linking reactions, converting the thermoplastic polymer into a thermoset network [1]. This intrinsic cross-linking capability distinguishes 3-(2-propenyl)cyclooctene from 3-alkyl-substituted cyclooctenes, whose saturated pendant groups cannot participate in such reactions. Potential applications include UV-curable coatings, elastomeric networks, and shape-memory materials where controlled cross-link density is critical.

Bioorthogonal Chemistry Intermediate via Click-to-Release Tetrazine Ligation

While the direct application of 3-(2-propenyl)cyclooctene in bioorthogonal chemistry is not documented, its structural framework—a cyclooctene ring with an allylic substituent—is conceptually related to the trans-cyclooctene (TCO) scaffolds used in tetrazine-triggered click-to-release reactions [1]. The allylic position in TCO derivatives is the site of carbamate, carbonate, or ether attachment for bioorthogonal payload release. As a synthetic intermediate, 3-(2-propenyl)cyclooctene could serve as a precursor for preparing functionalized TCO derivatives after isomerization to the trans configuration and further derivatization at the allylic position, although this application scenario remains speculative and requires experimental validation.

Application
Selection Property
Validation Focus
Thiol-ene-functionalizable polyolefin synthesis
Latent allyl thiol-ene reactivity per repeat unit
Click grafting efficiency; functional group distribution
Precision LLDPE model studies (ROMP-hydrogenation)
Hydrogenation-compatible backbone with uniform branch spacing
Backbone saturation degree; branch uniformity after hydrogenation
Cross-linkable polyolefin precursor research
Pendant allyl groups as intrinsic cross-linking sites
Cross-link density control; network homogeneity
Bioorthogonal TCO precursor (speculative)
Cyclooctene scaffold with allylic derivatization potential
trans-isomerization feasibility; allylic functionalization yield
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